molecular formula C8H9N3 B084587 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14356-75-3

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B084587
CAS RN: 14356-75-3
M. Wt: 147.18 g/mol
InChI Key: CAPLIPOGPNGOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMPP is a bicyclic compound that contains both a pyrrole and pyrimidine ring, making it a versatile molecule for various research applications.

Mechanism Of Action

The exact mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine intercalates into DNA and RNA molecules, leading to changes in their structure and function. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells, making it a potential anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have antioxidant activity, which may be useful in preventing oxidative damage in cells.

Advantages And Limitations For Lab Experiments

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also shown promising anticancer activity, making it a potential candidate for developing new anticancer drugs. However, there are some limitations to using 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments. Its low solubility in water can make it challenging to work with, and its potential toxicity needs to be carefully considered.

Future Directions

There are several future directions for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine research. One potential area of research is the development of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use as an anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can also be used as a starting material for synthesizing other heterocyclic compounds with potential biological activity, making it a valuable tool for drug discovery research.
Conclusion:
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound with potential applications in various scientific research fields. Its fluorescent properties make it a useful tool for detecting nucleic acids, and its potential anticancer and antimicrobial activity make it a promising candidate for drug discovery research. Further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use in various scientific research fields.

Synthesis Methods

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using various methods, including the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione or by reacting 2,6-diaminopyrimidine with 1,3-dibromopropane. Another method involves the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione followed by a cyclization reaction. The yield of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis varies depending on the method used, with yields ranging from 20% to 80%.

Scientific Research Applications

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used in various scientific research applications. One of the significant applications of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is as a fluorescent probe for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can intercalate into DNA and RNA molecules, making it a useful tool for detecting and studying nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been used as a building block for synthesizing other heterocyclic compounds with potential biological activity. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity.

properties

IUPAC Name

2,7-dimethylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPLIPOGPNGOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C=CN(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine

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